(3-Fluorophenyl)(pyridin-2-yl)methanol
Overview
Description
(3-Fluorophenyl)(pyridin-2-yl)methanol: is an organic compound with the molecular formula C12H10FNO and a molecular weight of 203.21 g/mol It is characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group attached to the methanol moiety, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)(pyridin-2-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 2-pyridylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran . The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as ethyl acetate . The crude product is purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency. Industrial production would also focus on ensuring the purity and consistency of the product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: (3-Fluorophenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as or .
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like or .
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as or .
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of (3-Fluorophenyl)(pyridin-2-yl)ketone or (3-Fluorophenyl)(pyridin-2-yl)aldehyde.
Reduction: Formation of this compound or (3-Fluorophenyl)(pyridin-2-yl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Fluorophenyl)(pyridin-2-yl)methanol is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: In biological research, this compound is investigated for its potential as a ligand in the study of enzyme-substrate interactions and receptor binding studies. The presence of the fluorine atom can influence the binding affinity and selectivity of the compound towards biological targets .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for the design of drugs with improved pharmacokinetic and pharmacodynamic properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the production of agrochemicals, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)(pyridin-2-yl)methanol is largely dependent on its interaction with specific molecular targets. In biological systems, the compound can act as a ligand that binds to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The pyridine ring can participate in π-π stacking interactions with aromatic residues in the target protein, further stabilizing the ligand-protein complex .
Comparison with Similar Compounds
- (3-Chlorophenyl)(pyridin-2-yl)methanol
- (3-Bromophenyl)(pyridin-2-yl)methanol
- (3-Methylphenyl)(pyridin-2-yl)methanol
Comparison: (3-Fluorophenyl)(pyridin-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and metabolic stability. For instance, (3-Chlorophenyl)(pyridin-2-yl)methanol and (3-Bromophenyl)(pyridin-2-yl)methanol have larger halogen atoms, which can affect their steric and electronic properties differently. (3-Methylphenyl)(pyridin-2-yl)methanol, on the other hand, lacks the halogen atom, resulting in different hydrophobic and electronic characteristics .
Properties
IUPAC Name |
(3-fluorophenyl)-pyridin-2-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWDFRDACYVBNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=CC=C2)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78383-61-6 | |
Record name | (3-fluorophenyl)(pyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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